molecular formula C18H18ClN3O3 B12173911 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12173911
M. Wt: 359.8 g/mol
InChI Key: HBMREHHIWKZJDA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 3-methylpyridin-2-yl carboxamide at position 2. The compound’s structure combines electron-withdrawing (chloro, methoxy) and heteroaromatic (pyridine) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18ClN3O3/c1-11-4-3-7-20-17(11)21-18(24)12-8-16(23)22(10-12)14-9-13(19)5-6-15(14)25-2/h3-7,9,12H,8,10H2,1-2H3,(H,20,21,24)

InChI Key

HBMREHHIWKZJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name R1 (Position 1) R3 (Carboxamide) Key Features
Target Compound 5-Chloro-2-methoxyphenyl 3-Methylpyridin-2-yl Pyridine N-substituent; chloro-methoxy aryl
1-(4-Chlorophenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl 2,5-Dimethyl-1H-pyrrol-1-yl Chlorophenyl; heterocyclic carboxamide
N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide 2-(5-Methoxyindol-3-yl)ethyl 3-Fluorophenyl Indole-ethyl linker; fluorophenyl
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-Chloro-2-hydroxyphenyl Varied (e.g., phenylhydrazine) Hydroxyl vs. methoxy; hydrazine derivatives
N-(2-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 3-Methoxyphenyl Sulfonylethyl-dihydroisoquinolinyl Sulfonylethyl linker; dihydroisoquinoline

Table 2: Physicochemical Data

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound C18H17ClN2O3 344.79 ~2.5 Chloro, methoxy, pyridine
1-(4-Chlorophenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide C17H17ClN2O2 316.78 ~3.0 Chlorophenyl, dimethylpyrrole
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide C12H14N2O3 234.25 ~1.8 Methoxyphenyl, pyrrolidinone

The target compound’s higher molecular weight and pyridine moiety may improve solubility in polar solvents compared to purely aromatic analogs.

Key Research Findings

  • Substituent Position Matters : Replacing the 2-methoxy group with a hydroxyl (as in derivatives) reduces lipophilicity but may increase metabolic instability .
  • Synthetic Flexibility : Modular synthesis allows rapid exploration of substituents, as seen in hydrazine and indole-ethyl derivatives .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C15H16ClN3O2\text{Molecular Formula }C_{15}H_{16}ClN_3O_2
PropertyValue
Molecular Weight305.76 g/mol
LogP2.3357
Polar Surface Area49.007 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cellular functions and disease processes.
  • Receptor Interaction : It may bind to certain receptors, modulating signal transduction pathways that are vital for cellular communication and response.
  • Induction of Apoptosis : In cancer studies, this compound has demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that 1-(5-chloro-2-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent for infectious diseases.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been reported to induce cell cycle arrest and apoptosis in different cancer cell lines. The following table summarizes key findings from relevant case studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15.4Induces apoptosis via caspase activation
Lung Cancer12.7Inhibits proliferation and induces G1 arrest
Colon Cancer10.5Modulates signaling pathways

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown antioxidant activity. It was evaluated using the DPPH radical scavenging assay, demonstrating significant radical scavenging ability compared to standard antioxidants like ascorbic acid.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For instance:

  • Comparison with Urea Derivatives : When compared to other urea derivatives, this compound exhibited enhanced potency against specific cancer cell lines.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine ring significantly affected biological activity, indicating the importance of structural optimization in drug design.

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